4-{[(3-Chloro-4-hydroxy-5-methoxybenzyl)amino]methyl}benzoic acid
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Overview
Description
4-{[(3-Chloro-4-hydroxy-5-methoxybenzyl)amino]methyl}benzoic acid is an organic compound with a complex structure that includes a benzylamine moiety and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Chloro-4-hydroxy-5-methoxybenzyl)amino]methyl}benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the 3-chloro-4-hydroxy-5-methoxybenzyl group through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Chloro-4-hydroxy-5-methoxybenzyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as halogenated compounds or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
4-{[(3-Chloro-4-hydroxy-5-methoxybenzyl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(3-Chloro-4-hydroxy-5-methoxybenzyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-hydroxybenzoic acid: Shares structural similarities but lacks the methoxy and benzylamine groups.
4-Methoxybenzoic acid: Contains a methoxy group but lacks the chloro and benzylamine groups.
4-Aminobenzoic acid: Contains an amino group but lacks the chloro, hydroxy, and methoxy groups.
Uniqueness
4-{[(3-Chloro-4-hydroxy-5-methoxybenzyl)amino]methyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16ClNO4 |
---|---|
Molecular Weight |
321.75 g/mol |
IUPAC Name |
4-[[(3-chloro-4-hydroxy-5-methoxyphenyl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C16H16ClNO4/c1-22-14-7-11(6-13(17)15(14)19)9-18-8-10-2-4-12(5-3-10)16(20)21/h2-7,18-19H,8-9H2,1H3,(H,20,21) |
InChI Key |
KLQAOHHNSPKIGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=C(C=C2)C(=O)O)Cl)O |
Origin of Product |
United States |
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